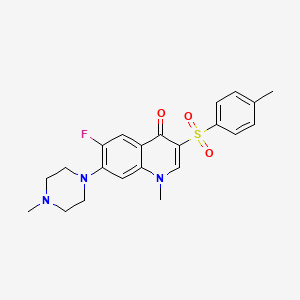

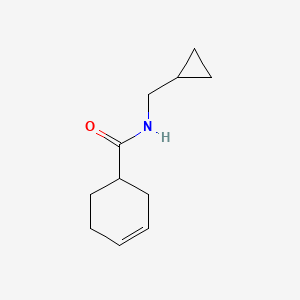

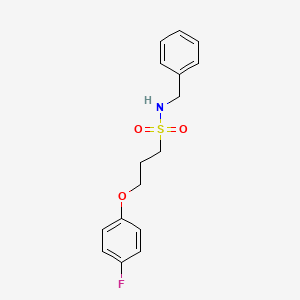

![molecular formula C19H20BrN3 B3004373 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 887218-37-3](/img/structure/B3004373.png)

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a synthetic opioid, also known as Brorphine . It’s a part of the benzimidazole family, which is a key component in many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of benzimidazole compounds usually involves two steps: the construction of a benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In the case of similar compounds, deprotection with TFA 10% in CH2Cl2 has been used to afford the free amines, which were then reacted with the activated ester in DIPEA/DMF to afford the final compounds .Molecular Structure Analysis

The molecular formula of this compound is C20H22BrN3O, and it has a molecular weight of 400.3122 g/mol . The structure contains a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole compounds can be complex and varied. For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method involves the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile .Wissenschaftliche Forschungsanwendungen

I have conducted a search and found several scientific research applications for the compound 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole. Below are six unique applications, each detailed in its own section:

Antimalarial Activity

This compound has been evaluated for its potential as an antimalarial molecule. The search for novel antimalarial molecules has intensified due to the emergence of resistance to artemisinins and their combinations in chemotherapy of clinical malaria .

ALK and ROS1 Dual Inhibitor

A series of derivatives of this compound have been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). ALK is a transmembrane receptor tyrosine kinase originally discovered in anaplastic large cell lymphoma .

Drug Discovery

The piperidine nucleus, which is part of this compound’s structure, plays a significant role in drug discovery. Heterocyclic compounds, especially those bearing nitrogen, are ubiquitous in nature and have great biological qualities .

Synthesis Methodology

There is research focused on the design and straightforward synthesis of novel N-substituted derivatives of this compound, which could be relevant for various pharmacological applications .

Wirkmechanismus

Target of Action

The compound, also known as 2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole, has been found to have high selectivity for resistant Plasmodium falciparum . This suggests that the compound’s primary targets are likely to be proteins or enzymes within the Plasmodium falciparum parasite.

Biochemical Pathways

Given its antimalarial activity, it is likely that the compound affects pathways related to the parasite’s survival and proliferation .

Result of Action

The compound has been found to produce significant inhibition of parasite growth, with 56 to 93% inhibition observed at a concentration of 40 μg/mL . This suggests that the compound’s action results in a substantial reduction in the number of viable Plasmodium falciparum parasites.

Zukünftige Richtungen

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

Eigenschaften

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3/c20-16-9-7-14(8-10-16)12-23-11-3-4-15(13-23)19-21-17-5-1-2-6-18(17)22-19/h1-2,5-10,15H,3-4,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPXBRWXMRTKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

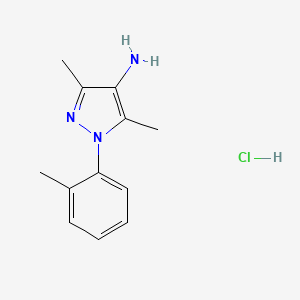

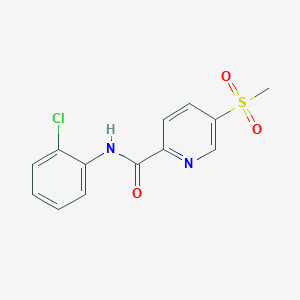

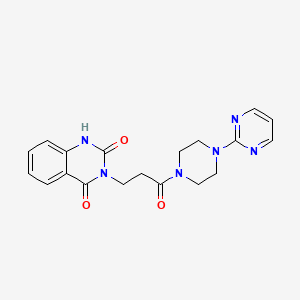

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)

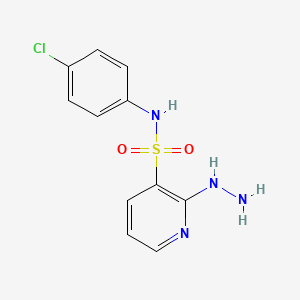

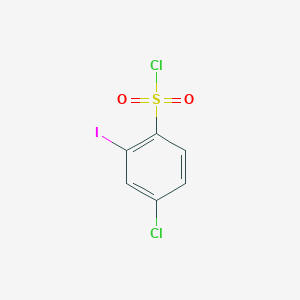

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)

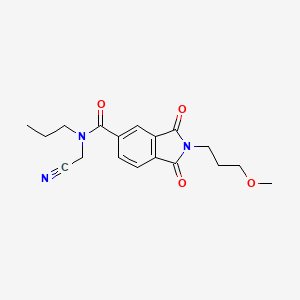

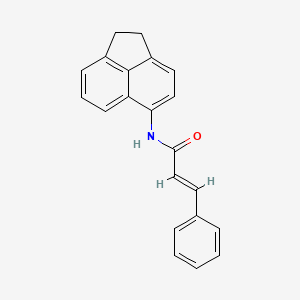

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)

![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)